molecular formula C18H15N5OS B2453418 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 956361-17-4

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

Cat. No. B2453418
M. Wt: 349.41
InChI Key: SGMFERRGOVXNPY-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Pyrazoles, on the other hand, are organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms. They are used in various fields, including medicinal chemistry, due to their diverse biological activities.


Molecular Structure Analysis

Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrazoles, on the other hand, are characterized by the presence of two adjacent nitrogen atoms in the ring. The specific structure of “1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” would depend on the arrangement of these rings and the attached functional groups.


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” would depend on its specific structure.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized as part of studies on derivatives involving benzo[d]thiazol and pyrazole, indicating its relevance in synthetic organic chemistry (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Biological Activity Studies

  • Research has shown that derivatives of this compound, particularly those with a chloro group and a methoxy group, exhibit significant toxicity to various bacteria, highlighting its potential in antimicrobial applications (Uma et al., 2017).
  • Another study explored the antimicrobial and antifungal effects of a similar compound, supporting its potential in biological applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Chemical Modification and Pharmacological Potential

  • The inclusion of pyrazole and 1,2,4-triazole fragments into the structure of new substances, including derivatives of this compound, is known to influence the formation of certain types of activity, suggesting its role in developing pharmacologically active agents (Fedotov, Hotsulia, & Panasenko, 2022).

Anticancer Applications

  • A study on the synthesis of novel compounds involving this chemical structure highlighted their potential in anticancer applications, indicating the compound's relevance in oncology research (Yakantham, Sreenivasulu, & Raju, 2019).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations of similar compounds have been performed, showcasing their potential in computational chemistry and drug design (Viji et al., 2020).

Synthesis of Schiff Bases

  • The compound has been used in the synthesis of Schiff bases, highlighting its role in the development of novel chemical entities with potential biological activity (Puthran et al., 2019).

Future Directions

Thiazole and pyrazole derivatives continue to be an active area of research due to their diverse biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective drugs.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-13-7-5-12(6-8-13)16-11-25-18(22-16)23-17(19)14(10-21-23)15-4-2-3-9-20-15/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMFERRGOVXNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

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